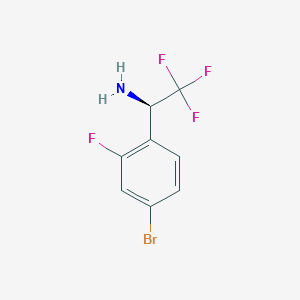

(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine

Description

Properties

Molecular Formula |

C8H6BrF4N |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

(1R)-1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C8H6BrF4N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m1/s1 |

InChI Key |

OQBXDYQCPRZTNA-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the 4 and 2 positions, respectively.

Trifluoromethylation: The phenyl ring is then subjected to trifluoromethylation to attach the trifluoromethyl group at the ethanamine backbone.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine may involve large-scale bromination, fluorination, and trifluoromethylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.

Reduction: Reduction reactions can convert the bromo and fluoro substituents to their corresponding hydrogenated forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or fluoro substituents are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions are commonly employed.

Major Products

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of hydrogenated derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively. Research indicates that compounds with trifluoromethyl groups can enhance metabolic stability and bioavailability, making them suitable candidates for drug design.

Case Study: Antidepressant Activity

A study explored the antidepressant potential of structurally related compounds, highlighting the importance of the bromine and fluorine substituents in modulating pharmacological activity. The findings suggest that (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine may exhibit similar effects due to its structural analogies with known antidepressants .

Agrochemicals

2. Pesticide Development

The compound's unique halogenated structure makes it a candidate for developing new agrochemicals. Research has shown that halogenated compounds can exhibit increased efficacy against pests and pathogens.

Case Study: Herbicidal Activity

In a comparative study of various halogenated amines, (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine demonstrated significant herbicidal activity against common agricultural weeds. The study emphasized the role of the trifluoromethyl group in enhancing herbicidal potency through improved soil retention and plant uptake .

Materials Science

3. Polymer Chemistry

The incorporation of (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties.

Case Study: Thermoplastic Elastomers

Research indicated that polymers modified with this compound exhibited improved elasticity and thermal stability compared to unmodified counterparts. The bromine atom contributes to the material's flame retardancy while maintaining flexibility.

Summary Table of Applications

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry |

|---|---|---|---|---|---|

| (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine (Target) | 1213223-86-9 | C₈H₆BrF₄N | 272.04 | 4-Bromo-2-fluorophenyl, CF₃ | R-configuration |

| (R)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine | 1391445-45-6 | C₈H₇F₄N | 209.14 | 2-Fluorophenyl, CF₃ | R-configuration |

| 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine | 1378866-69-3 | C₈H₈BrF₂N | 236.06 | 4-Bromophenyl, CF₂ | N/A |

| (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride | 2225127-09-1 | C₈H₉BrClF₂N | 272.52 | 4-Bromophenyl, CF₂ (hydrochloride salt) | R-configuration |

| 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine | 1004282-65-8 | C₉H₉F₄N | 207.17 | 4-Trifluoromethylphenyl, F | N/A |

Key Observations:

- Trifluoroethylamine vs.

- Substituent Positioning : The 4-bromo-2-fluoro substitution in the target compound may improve binding affinity in enzyme pockets compared to 2-fluoro derivatives (e.g., CAS 1391445-45-6) due to steric and electronic modulation .

- Chirality : The R-configuration in the target compound and (1R)-1-(4-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS 2225127-09-1) highlights the importance of stereochemistry in pharmacological activity .

Biological Activity

(R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a trifluoroethanamine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. The following sections detail its biological activity, synthesis, and related research findings.

- Molecular Formula : CHBrFN

- Molecular Weight : 272.04 g/mol

- Chirality : The compound possesses a chiral center, indicated by the (R) designation.

Biological Activity

While specific biological activity data for (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine is limited in the literature, compounds with similar structural features often exhibit significant biological properties. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, which can improve drug-like properties in various biological contexts .

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The incorporation of halogen atoms (bromine and fluorine) may enhance the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens.

- Antiparasitic Activity : Structural analogs have shown promising results in inhibiting parasitic infections. For example, modifications in related compounds have led to improved activity against malaria parasites by disrupting Na homeostasis .

- Cytotoxic Effects : Some structurally related compounds have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.

Synthesis

The synthesis of (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine likely involves multi-step synthetic routes. Although specific methodologies are not detailed in the available literature, typical approaches may include:

- Bromination and Fluorination : Introduction of bromine and fluorine substituents on the phenyl ring.

- Formation of Trifluoroethylamine : Reaction pathways that lead to the formation of the trifluoroethylamine moiety.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential efficacy and mechanisms of action for (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine:

Q & A

Q. What are the optimal synthetic routes for (R)-1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-amine, and how can reaction conditions be optimized for enantiomeric purity?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For bromo-fluoroaryl intermediates, nucleophilic substitution or Buchwald-Hartwig amination may be employed. Enantiomeric purity can be enhanced using chiral auxiliaries or enantioselective catalysts (e.g., palladium with chiral ligands). Evidence from analogous compounds suggests reaction optimization at 60–80°C in anhydrous THF or DMF, with monitoring via chiral HPLC .

Q. How can enantiomeric purity be accurately determined?

Methodological Answer: Chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) is standard. Nuclear Overhauser Effect (NOE) NMR or Mosher’s ester derivatization can confirm absolute configuration. For example, Mosher’s analysis of related trifluoroethylamines showed distinct Δδ values for R/S enantiomers .

Q. What protocols are recommended for X-ray crystallographic characterization?

Methodological Answer: Use SHELX programs for structure refinement. Key steps:

Q. What safety precautions are critical during handling?

Methodological Answer:

Q. How should this compound be stored to prevent decomposition?

Methodological Answer: Store in amber vials under argon at 2–8°C. Desiccate to avoid hydrolysis of the trifluoroethylamine group. Shelf-life studies on similar compounds suggest stability for >12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict stereoelectronic effects of substituents?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of -CF₃ and -Br on aryl ring reactivity. Studies on analogous biphenylamines show meta-bromine increases electrophilicity at the amine center .

Q. How to resolve contradictions between theoretical and experimental NMR shifts?

Methodological Answer:

Q. What crystallographic challenges arise in determining absolute configuration?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.